molecular formula C14H18N2O B13796867 1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one

1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one

Cat. No.: B13796867
M. Wt: 230.31 g/mol
InChI Key: XAVZWWPCCYQCKM-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one is a complex organic compound characterized by its unique structure, which includes a diethylamino group, a methyl group, and a cyclohepta[b]pyrrole ring system

Preparation Methods

The synthesis of 1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrole aldehydes with organic acids through Knoevenagel condensation . This process is followed by further modifications to introduce the diethylamino and methyl groups under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the diethylamino group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(diethylamino)-3-methylcyclohepta[b]pyrrol-8-one

InChI

InChI=1S/C14H18N2O/c1-4-15(5-2)16-10-11(3)12-8-6-7-9-13(17)14(12)16/h6-10H,4-5H2,1-3H3

InChI Key

XAVZWWPCCYQCKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N1C=C(C2=C1C(=O)C=CC=C2)C

Origin of Product

United States

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